molecular formula C11H8FNO2 B15342027 4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone

4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone

Cat. No.: B15342027
M. Wt: 205.18 g/mol
InChI Key: JIDVSXGXSILSBZ-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone is a heterocyclic compound featuring a five-membered oxazolone core (containing oxygen and nitrogen) substituted with a 2-fluorophenyl group at the 4-position and a methyl group at the 2-position. Oxazolones are versatile intermediates in organic synthesis and exhibit diverse biological and material science applications due to their electron-rich structure . The fluorine atom and methyl substituent in this compound likely influence its electronic properties, solubility, and binding interactions compared to analogs .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3

InChI Key

JIDVSXGXSILSBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2F)C(=O)O1

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone typically involves the condensation of 2-fluorobenzaldehyde with 2-methyl-4-oxazolone under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group and oxazolone ring are believed to play crucial roles in its biological activity. The exact molecular targets and pathways involved are still under investigation, but it is thought that the compound may interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Oxazolone Derivatives

Compound Name 2-Position Substituent 4-Position Substituent Key Properties/Applications References
Target Compound Methyl 2-Fluorophenyl Under investigation (structural basis)
4-(4-Methoxybenzylidene)-2-methyloxazol-5-one Methyl 4-Methoxybenzylidene Pharmacological activity variation
2-Phenyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone Phenyl 3-Pyridinylmethylene DAPK1/DAPK3 inhibition (IC₅₀ = 69–225 nM)
(E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one Phenyl Ethoxymethylene Extreme skin sensitization
4-(4-Chlorophenyl)methylene-2-phenyloxazol-5(4H)-one Phenyl 4-Chlorophenyl Tyrosinase inhibition

Key Observations :

  • 4-Position : Electron-withdrawing fluorine (target) may increase electrophilicity compared to methoxy or chlorophenyl analogs, influencing biological interactions .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Signals (¹H)
Target Compound* ~200–210 (est.) ~1780–1790 (est.) δ 7.3–7.6 (fluorophenyl aromatic)
4-(4-Fluorobenzylidene)-2-phenyloxazolone 214–216 1794 δ 8.25–8.12 (aromatic), δ 7.25 (olefinic)
4-(4-Chlorophenyl)methylene-2-phenyloxazolone 228–230 1792 δ 7.54–7.27 (aromatic)

Key Trends :

  • Fluorine substituents slightly lower melting points compared to chloro analogs due to reduced polarizability .
  • C=O stretches in IR remain consistent (~1780–1795 cm⁻¹), indicating minimal electronic disruption from substituents .

Electrochemical Properties :

  • Triazine-linked oxazolones (e.g., CBOZ (5)) display HOMO/LUMO values of -5.87/-2.85 eV, suitable for organic electronics. The target’s fluorine substituent may lower LUMO energy, enhancing electron-accepting capacity .

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